molecular formula C18H20FN5O2 B15201256 (R)-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

(R)-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B15201256
M. Wt: 357.4 g/mol
InChI Key: CSFHKHJLTXKPKJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that features a fluorinated benzene ring, a nitrile group, and a substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated benzene ring, followed by the introduction of the nitrile group. The pyrimidine ring is then synthesized and attached to the benzene ring through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrimidine rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorine atom on the benzene ring may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction of the nitrile group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, ®-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its interactions with various biological targets. Its potential as a ligand for receptors or enzymes could be explored.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile: Similar structure but without the ®-configuration.

    2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile: Lacks the fluorine atom.

    ®-4-fluoro-2-((2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile: Lacks the methyl group on the pyrimidine ring.

Uniqueness

The uniqueness of ®-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile lies in its specific configuration and the presence of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H20FN5O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-fluoro-2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]pyrimidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H20FN5O2/c1-23-17(25)8-16(22-15-3-2-6-21-10-15)24(18(23)26)11-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15,21-22H,2-3,6,10-11H2,1H3/t15-/m1/s1

InChI Key

CSFHKHJLTXKPKJ-OAHLLOKOSA-N

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N[C@@H]3CCCNC3

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)NC3CCCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.